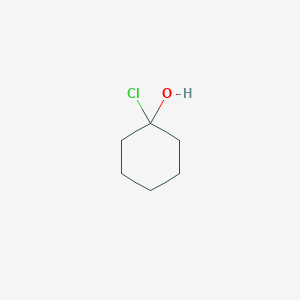

1-Chlorocyclohexan-1-ol

CAS No.: 146615-55-6

Cat. No.: VC16837691

Molecular Formula: C6H11ClO

Molecular Weight: 134.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146615-55-6 |

|---|---|

| Molecular Formula | C6H11ClO |

| Molecular Weight | 134.60 g/mol |

| IUPAC Name | 1-chlorocyclohexan-1-ol |

| Standard InChI | InChI=1S/C6H11ClO/c7-6(8)4-2-1-3-5-6/h8H,1-5H2 |

| Standard InChI Key | DMWISQNDYKMXFB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)(O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chlorocyclohexan-1-ol features a cyclohexane ring with -Cl and -OH groups bonded to the first carbon atom. This geminal di-substitution creates significant steric hindrance, influencing its conformational dynamics. The chair conformation predominates, with both substituents adopting equatorial positions to minimize 1,3-diaxial interactions .

Stereochemical Considerations

The compound exists as two enantiomers due to the chiral center at C1. Racemization barriers remain unquantified in literature, though analogous chlorocyclohexanols show activation energies >100 kJ/mol for ring flipping .

Physicochemical Properties

Table 1 summarizes key physical parameters derived from experimental and computational data:

The moderate lipophilicity (logP 1.83) suggests balanced solubility in polar aprotic solvents and hydrocarbons, making it versatile for synthetic applications .

Infrared Spectroscopy

Characteristic IR absorptions include:

-

Broad O-H stretch: 3350-3490 cm⁻¹

-

C-Cl vibration: 550-619 cm⁻¹

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.33-1.76 ppm (m, 10H, cyclohexane protons)

-

δ 2.30 ppm (s, 1H, OH, exchangeable)

¹³C NMR (CDCl₃, 100 MHz):

Synthesis Methodologies

Direct Chlorination of Cyclohexanol

The most industrially viable route involves electrophilic chlorination of cyclohexanol using sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions:

Reaction Mechanism:

Cyclohexanol + Cl₂ → 1-Chlorocyclohexan-1-ol + HCl

Optimized Conditions:

Hydrohalogenation of Cyclohexene Oxide

An alternative pathway utilizes ring-opening of cyclohexene oxide with hydrochloric acid:

Procedure:

-

Epoxidation of cyclohexene with mCPBA

-

Acid-catalyzed ring opening with HCl in THF

-

Isolation via fractional distillation

Advantages:

Industrial and Research Applications

Pharmaceutical Intermediates

1-Chlorocyclohexan-1-ol serves as a precursor in synthesizing β-blockers and antipsychotic agents. Recent work demonstrated its utility in producing propranolol analogs through nucleophilic substitution :

Reaction Scheme:

1-Chlorocyclohexan-1-ol + Isopropylamine → 1-Isopropylamino-cyclohexanol (β-blocker core)

Agrochemical Synthesis

The compound's reactivity enables formation of herbicidal derivatives. Chlorination at the hydroxyl group generates dichlorocyclohexanes, potent inhibitors of plant acetolactate synthase .

Environmental Impact Assessment

Ecotoxicity

Modeling predicts:

-

LC₅₀ (Daphnia magna): 8.2 mg/L

-

Bioconcentration Factor: 92 L/kg

-

Persistence: 28-35 days in aerobic soils

Degradation Pathways

Advanced oxidation processes (AOPs) effectively mineralize the compound:

Recent Research Advancements

Catalytic Asymmetric Synthesis

Pioneering work employed chiral phase-transfer catalysts to achieve enantiomeric excess >90%:

System Details:

Computational Modeling

DFT studies at the B3LYP/6-311+G(d,p) level revealed:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume